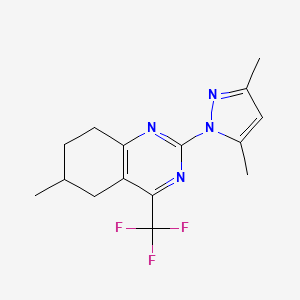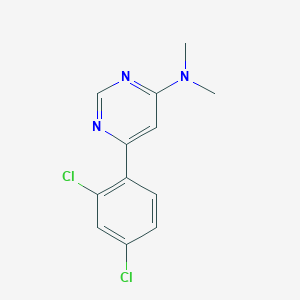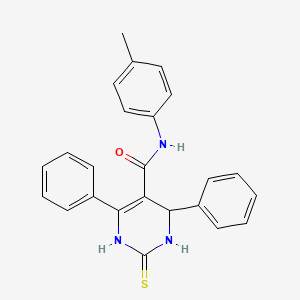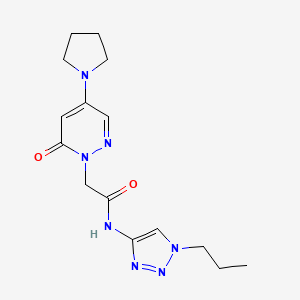
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
説明
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C15H17F3N4 and its molecular weight is 310.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.14053105 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Chemistry Applications Research in synthetic chemistry has explored the use of related pyrazolyl and tetrahydroquinazoline derivatives in the synthesis of biologically active compounds. For instance, nickel nanoparticles have facilitated the regioselective synthesis of pyrazoloquinolinone and triazoloquinazolinone derivatives, highlighting the utility of such structures in medicinal chemistry (Singh et al., 2015). Moreover, the exploration of reactions involving hydrazinoquinolines with trifluoromethyl-β-diketones has provided insights into the formation of various unexpected products, underscoring the complexity and potential of these compounds in synthetic pathways (Aggarwal et al., 2009).
Anticancer and Antimicrobial Research The development of novel 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives has demonstrated strong inhibitory activities against human prostate cancer and epidermoid carcinoma cell lines (Liu et al., 2009). Similarly, the synthesis of new tricyclic pyrazolo[3,4-b]pyridines has shown promising anti-inflammatory and analgesic activities, indicating potential applications in pain management and anti-inflammatory therapies (Winters et al., 1985).
Photophysical Properties and Material Science Studies on the photophysical properties of Pt(II) complexes based on isoquinolinyl azolate have investigated the ππ-stacking interaction and photophysical properties of these materials, providing valuable insights for the development of optoelectronic devices (Wang et al., 2016). This research underscores the relevance of pyrazolyl and tetrahydroquinazoline derivatives in materials science, particularly in the design of new luminescent materials and sensors.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4/c1-8-4-5-12-11(6-8)13(15(16,17)18)20-14(19-12)22-10(3)7-9(2)21-22/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXRREWLIGYGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NC(=N2)N3C(=CC(=N3)C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4065261.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N'-(1-ethyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4065266.png)
![N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4065270.png)
![N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)butanamide](/img/structure/B4065275.png)


![(1S,6R)-9-[2-[cyclohexyl(methyl)amino]pyridine-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4065293.png)

![N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4065303.png)
![Ethyl 2-[1-(3-chloro-1-benzothiophene-2-carbonyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B4065309.png)

![N-{2-[(2-METHOXYPHENYL)AMINO]-2-PHENYLETHYL}-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4065335.png)
![4-(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4065344.png)
![4-[4-(benzyloxy)phenyl]-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4065350.png)
